molecular formula C18H27N3O2 B12633359 1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one CAS No. 921616-69-5

1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one

Cat. No.: B12633359
CAS No.: 921616-69-5
M. Wt: 317.4 g/mol
InChI Key: CVHICRKRASXHJS-HNNXBMFYSA-N
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Description

1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one is a piperazinone derivative characterized by a lactam (cyclic amide) core and a chiral 2-methylpyrrolidine substituent linked via a propoxy chain to a phenyl group. This structural motif is common in ligands targeting G protein-coupled receptors (GPCRs) or enzymes, where the lactam ring enhances metabolic stability compared to non-cyclic piperazines .

Properties

CAS No.

921616-69-5

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-[4-[3-[(2S)-2-methylpyrrolidin-1-yl]propoxy]phenyl]piperazin-2-one

InChI

InChI=1S/C18H27N3O2/c1-15-4-2-10-20(15)11-3-13-23-17-7-5-16(6-8-17)21-12-9-19-14-18(21)22/h5-8,15,19H,2-4,9-14H2,1H3/t15-/m0/s1

InChI Key

CVHICRKRASXHJS-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3CCNCC3=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one typically involves multiple steps. One common synthetic route includes the reductive amination of a precursor compound with an appropriate aldehyde. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol . The resulting product is then purified and characterized using techniques such as IR, NMR, and mass spectroscopy .

Chemical Reactions Analysis

1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be substituted with other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Mechanism of Action

The mechanism of action of 1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazin-2-one vs. Piperazine Derivatives
  • CGP12177A (): A benzimidazol-2-one derivative with a tert-butylaminopropoxy chain demonstrates the importance of bulky substituents for β-adrenergic receptor binding, highlighting how core heterocycle substitutions influence target engagement .
Pyrrolidine Substituents
  • The target compound’s (2S)-2-methylpyrrolidine group may enhance binding to receptors with hydrophobic pockets (e.g., dopamine or serotonin receptors), a feature absent in simpler analogs like CP0267493 .

Substituent Effects on Bioactivity

Compound Name Key Substituents Bioactivity (IC50) Target/Application
Target Compound 2S-2-Methylpyrrolidinylpropoxy phenyl Not reported Hypothesized CNS targets
CP0267493 () 4-Chlorophenyl, methoxy, imidazoline 104.5 nM Undisclosed enzyme/receptor
L748337 () Sulfonamide, phenyl groups Not reported GPCR modulation
MK45 () Chlorotrifluoromethylpyridinyl, thiophene Not reported Kinase inhibition
  • CP0267493 : The 4-chlorophenyl group likely contributes to hydrophobic interactions, while the methoxy group may enhance solubility. Its moderate potency suggests room for optimization via substituent tuning .

Pharmacological Implications

  • The lactam core in the target compound may confer greater stability than non-cyclic piperazines (e.g., MK45 in ), which are prone to metabolic oxidation .
  • The (2S)-2-methylpyrrolidine group’s stereochemistry could enhance enantioselective binding, a critical factor in reducing off-target effects .

Biological Activity

1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be classified as a piperazine derivative with a complex structure that includes a phenyl group and a pyrrolidine moiety. Its molecular formula is C20H30N2O3C_{20}H_{30}N_2O_3, and it is characterized by the following structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Phenyl group : A benzene derivative that enhances lipophilicity.
  • Pyrrolidine : A five-membered nitrogen-containing ring that may influence receptor binding.

Research indicates that compounds similar to this compound interact primarily with serotonin receptors, particularly the 5-HT1A receptor. This interaction suggests potential applications in treating mood disorders and anxiety.

Pharmacological Studies

  • Receptor Binding Affinity : Studies have shown that derivatives of piperazine exhibit selective binding to 5-HT receptors. For instance, one study demonstrated that a related compound had a significantly higher affinity for 5-HT1A receptors compared to other serotonin receptor subtypes, indicating potential efficacy in modulating serotonergic pathways .
  • In Vivo Effects : In animal models, administration of similar piperazine derivatives has been associated with decreased levels of serotonin metabolites in the brain, suggesting an influence on serotonin synthesis or metabolism . Additionally, these compounds have been linked to behavioral changes such as hypothermia and increased corticosterone levels, further supporting their role in neuropharmacology.
  • Antimicrobial Activity : While primarily studied for neuropharmacological effects, some piperazine derivatives have also shown moderate antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity .

Study 1: Neuropharmacological Profile

A study investigating the neuropharmacological profile of piperazine derivatives found that compounds with similar structures to this compound exhibited anxiolytic-like effects in rodent models. The results indicated a significant reduction in anxiety-like behavior when tested in elevated plus-maze and open field tests.

Study 2: Synthesis and Antimicrobial Testing

Another research effort focused on synthesizing new piperazine derivatives and evaluating their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, revealing that some exhibited significant antibacterial activity, which could be attributed to their structural characteristics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Serotonin Receptor BindingHigh affinity for 5-HT1A receptors
In Vivo NeuropharmacologyAnxiolytic effects in rodent models
Antimicrobial ActivityModerate activity against bacterial strains

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